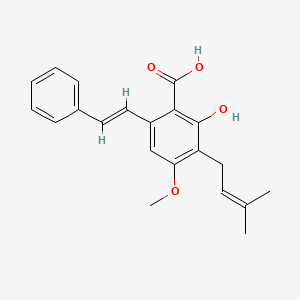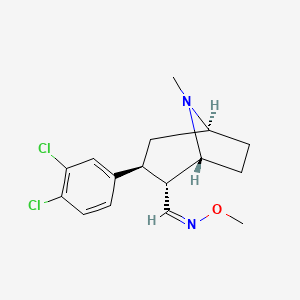
Unii-QP28R24RV8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasofensine is a phenyltropane dopamine reuptake inhibitor that was under development by Bristol-Myers Squibb and the now-defunct company NeuroSearch for the treatment of Parkinson’s and Alzheimer’s diseases . It is an orally administered compound that prevents dopamine from re-entering the source nerve cell, thereby prolonging synaptic activity .
Preparation Methods
Brasofensine can be synthesized through a series of chemical reactions involving the formation of the phenyltropane structure. The synthetic route typically involves the following steps:
Formation of the tropane ring: This involves the cyclization of appropriate precursors to form the bicyclic tropane structure.
Introduction of the dichlorophenyl group: This step involves the addition of the dichlorophenyl group to the tropane ring.
Formation of the methyloxime group: The final step involves the formation of the methyloxime group through the reaction of the aldehyde with methoxyamine.
Industrial production methods for brasofensine would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Brasofensine undergoes several types of chemical reactions, including:
Oxidation: Brasofensine can undergo oxidation reactions, particularly at the methyloxime group.
Reduction: Reduction reactions can occur at the dichlorophenyl group.
Substitution: Substitution reactions can occur at various positions on the tropane ring and the dichlorophenyl group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include oxidized or reduced derivatives of brasofensine and substituted analogs .
Scientific Research Applications
Chemistry: Brasofensine serves as a model compound for studying the synthesis and reactivity of phenyltropane derivatives.
Biology: It is used to study the mechanisms of dopamine reuptake inhibition and its effects on neuronal activity.
Medicine: Brasofensine has been investigated for its potential use in treating Parkinson’s and Alzheimer’s diseases.
Mechanism of Action
Brasofensine exerts its effects by inhibiting the synaptic dopamine transporter. When dopamine is released into the synaptic cleft, brasofensine prevents it from re-entering the source nerve cell, thereby allowing a longer period of synaptic activity. This prolonged activity enhances dopaminergic signaling, which is beneficial in conditions like Parkinson’s disease where dopamine levels are reduced .
Comparison with Similar Compounds
Brasofensine is unique among dopamine reuptake inhibitors due to its specific structure and mechanism of action. Similar compounds include:
Cocaine: Another phenyltropane derivative that inhibits dopamine reuptake but has a different pharmacological profile and higher potential for abuse.
Methylphenidate: A stimulant used to treat attention deficit hyperactivity disorder that also inhibits dopamine reuptake but has a different chemical structure.
Bupropion: An antidepressant that inhibits dopamine reuptake but also affects norepinephrine and has a different chemical structure.
Brasofensine’s uniqueness lies in its specific inhibition of the dopamine transporter and its potential therapeutic applications in neurodegenerative diseases .
Properties
Molecular Formula |
C16H20Cl2N2O |
|---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
(Z)-1-[(1R,2R,3S,5S)-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine |
InChI |
InChI=1S/C16H20Cl2N2O/c1-20-11-4-6-16(20)13(9-19-21-2)12(8-11)10-3-5-14(17)15(18)7-10/h3,5,7,9,11-13,16H,4,6,8H2,1-2H3/b19-9-/t11-,12+,13+,16+/m0/s1 |
InChI Key |
NRLIFEGHTNUYFL-XNHKOILRSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1[C@@H]([C@H](C2)C3=CC(=C(C=C3)Cl)Cl)/C=N\OC |
Canonical SMILES |
CN1C2CCC1C(C(C2)C3=CC(=C(C=C3)Cl)Cl)C=NOC |
Synonyms |
(E)-1R,2R,3S-3-(3,4-dichlorophenyl)-8-methyl-8-azabicyclo(3.2.1)octane-2-carbaldehyde O-methyloxime BMS 204756 brasofensine NS2214 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


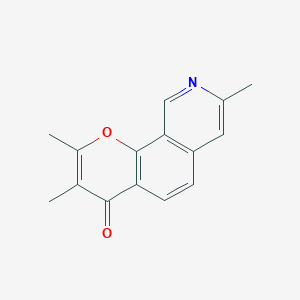
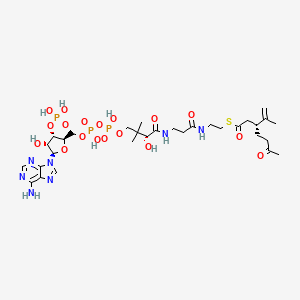
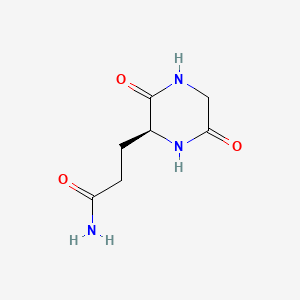
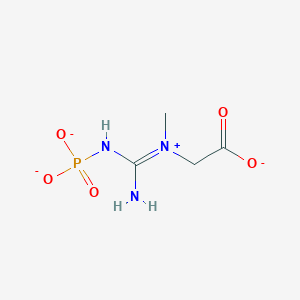
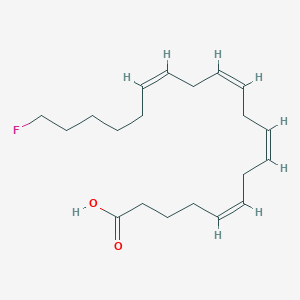

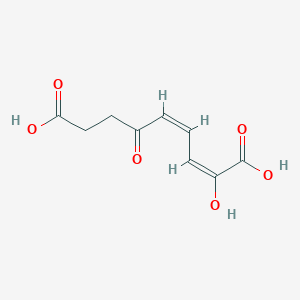
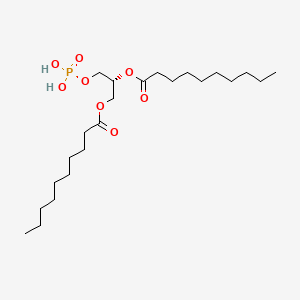
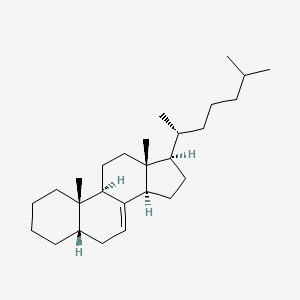
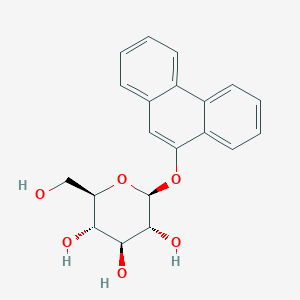
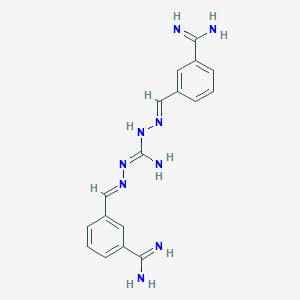
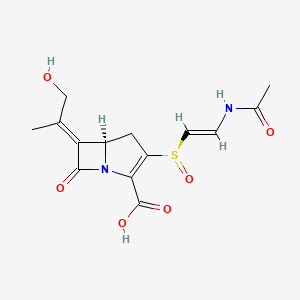
![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)
